(4Z)-4-{[(3,4-dimethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione
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Overview
Description
(4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining 3,4-dimethoxyaniline with appropriate aldehydes or ketones under acidic or basic conditions.
Cyclization: Formation of the tetrahydroisoquinoline ring through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, derivatives of tetrahydroisoquinolines are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Phenylamino Compounds: Compounds containing the phenylamino group with varying side chains.
Uniqueness
The uniqueness of (4E)-4-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-13-12-16(14-22(21)30-2)25-15-20-18-10-6-7-11-19(18)23(27)26(24(20)28)17-8-4-3-5-9-17/h3-15,28H,1-2H3 |
InChI Key |
YVMZMVPUIRZTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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